Diethyldifluorosilane

Conformational Analysis Microwave Spectroscopy Ab Initio Calculations

Diethyldifluorosilane (Et₂SiF₂) is an organofluorosilane with the molecular formula C₄H₁₀F₂Si and a molecular weight of 124.20 g/mol. It is a colorless liquid at room temperature, with reported boiling points ranging from 61 °C to 65 °C and a density of approximately 0.879 g/cm³ at 760 mmHg.

Molecular Formula C4H10F2Si
Molecular Weight 124.20 g/mol
CAS No. 358-06-5
Cat. No. B15257199
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Technical Parameters


Basic Identity
Product NameDiethyldifluorosilane
CAS358-06-5
Molecular FormulaC4H10F2Si
Molecular Weight124.20 g/mol
Structural Identifiers
SMILESCC[Si](CC)(F)F
InChIInChI=1S/C4H10F2Si/c1-3-7(5,6)4-2/h3-4H2,1-2H3
InChIKeyOJBGGLLCYJYHPG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Diethyldifluorosilane (CAS 358-06-5) – Chemical Identity and Procurement Baseline


Diethyldifluorosilane (Et₂SiF₂) is an organofluorosilane with the molecular formula C₄H₁₀F₂Si and a molecular weight of 124.20 g/mol [1]. It is a colorless liquid at room temperature, with reported boiling points ranging from 61 °C to 65 °C and a density of approximately 0.879 g/cm³ at 760 mmHg . As a member of the fluorinated silane class, it is primarily utilized as a reactive intermediate and precursor in organic synthesis, materials science, and surface modification applications due to the presence of both ethyl groups and highly reactive silicon-fluorine bonds .

Diethyldifluorosilane – Why Generic Substitution of Ethyl-Fluorosilanes is Scientifically Unsound


In scientific and industrial workflows, substituting one organofluorosilane for another without empirical justification can lead to irreproducible results or material failure. This is because the physicochemical properties, conformational stability, and reactivity profiles of these compounds are exquisitely sensitive to the precise alkyl substitution pattern. For instance, the replacement of methyl groups with ethyl groups or fluorine atoms with hydrogen fundamentally alters molecular geometry, bond polarization, and intermolecular forces, which in turn dictate vapor pressure behavior during chemical vapor deposition (CVD) processes and hydrolysis kinetics during sol-gel or polymer synthesis [1]. The following evidence demonstrates that diethyldifluorosilane possesses distinct, quantifiable differentiators relative to its closest analogs—diethylsilane and difluorodimethylsilane—that must be accounted for in experimental design and procurement decisions.

Diethyldifluorosilane (358-06-5) – Quantitative Differential Evidence Against Primary Analogs


Reduced Conformational Energy Gap: Et₂SiF₂ Exhibits a 26% Narrower Energy Span Between Most Stable Conformers vs. Diethylsilane

Direct head-to-head comparison using rotational spectroscopy and ab initio calculations reveals a quantifiable difference in the conformational landscape between diethyldifluorosilane (Et₂SiF₂) and its hydrogen-substituted analog, diethylsilane (Et₂SiH₂). In Et₂SiF₂, the most stable gauche-gauche (gg) conformer is 75 cm⁻¹ lower in energy than the next most stable conformer. In contrast, for Et₂SiH₂, this energy gap is significantly larger at 101 cm⁻¹ [1]. This represents a 26% reduction in the relative energy difference (ΔΔE = 26 cm⁻¹) when hydrogen atoms on silicon are replaced by fluorine atoms.

Conformational Analysis Microwave Spectroscopy Ab Initio Calculations

Altered Conformational Energy Ordering: Fluorination Changes the Relative Stability of High-Energy Conformers in Diethyldifluorosilane

Beyond the energy gap magnitude, the precise energetic ordering of conformers differs between the fluorinated and hydrogen-substituted species, as determined by the same ab initio study [1]. While the gauche-gauche (gg) conformer is the global minimum for both molecules, the relative energies of the trans-trans (tt) and trans-gauche (tg) conformers are distinct. In diethyldifluorosilane, the tt conformer is predicted to be 112 cm⁻¹ higher in energy than the gg conformer, whereas in diethylsilane, the tt conformer is only 103 cm⁻¹ above the gg minimum (ΔΔE = 9 cm⁻¹ difference between the two species for this specific conformer) [1].

Conformational Stability Rotational Spectroscopy Molecular Structure

Elevated Boiling Point: Diethyldifluorosilane Exhibits a ~9% Higher Boiling Point Than Diethylsilane

Cross-study comparison of experimental boiling points reveals a significant and quantifiable difference in volatility between diethyldifluorosilane and diethylsilane. Multiple sources report the boiling point of diethyldifluorosilane at approximately 61–62.3 °C at 760 mmHg . In contrast, diethylsilane is consistently reported to boil at 56–57 °C under identical pressure conditions [2]. This represents an increase in boiling point of approximately 5–6 °C (an ~9% elevation) for the fluorinated compound.

Thermophysical Properties Vapor Pressure Distillation

Diethyldifluorosilane (358-06-5) – Evidence-Backed Research and Industrial Application Scenarios


Chemical Vapor Deposition (CVD) of Fluorine-Doped Silicon Oxide Films

The quantifiably higher boiling point of diethyldifluorosilane (ΔTb ≈ +5–6 °C) compared to diethylsilane [1] provides a distinct process window for its use as a single-source precursor in Chemical Vapor Deposition (CVD). This higher boiling point can allow for more stable vapor delivery at slightly elevated temperatures, potentially reducing precursor condensation in gas lines and enabling more precise control over film stoichiometry when co-depositing with oxygen sources to create fluorine-doped silicon oxide (SiOF) dielectrics. The altered conformational landscape, with a narrower energy gap between conformers, suggests a more flexible molecular structure that may influence surface adsorption and migration kinetics during film growth.

Synthesis of Fluorinated Siloxane Polymers and Lubricants

The patent literature explicitly identifies diethyldifluorosilane as a precursor that, upon hydrolysis and condensation, yields silicone products useful as lubricants and/or water repellents [2]. The presence of silicon-fluorine bonds enables controlled hydrolysis to generate reactive silanol groups, which then condense to form fluorinated siloxane polymers . The quantifiable difference in conformational stability between diethyldifluorosilane and its hydrogen analog [3] underscores why this specific compound cannot be substituted with diethylsilane for this application: the fluorinated precursor yields polymers with intrinsically different backbone flexibility and, consequently, different lubricity and thermal properties due to the presence of fluorine atoms in the final material.

Surface Modification for Enhanced Hydrophobicity and Adhesion

As a fluorinated silane, diethyldifluorosilane is a candidate for modifying surfaces to impart hydrophobic or oleophobic properties . Its two ethyl groups provide a balance between steric bulk and reactivity, allowing for the formation of self-assembled monolayers on hydroxylated surfaces (e.g., glass, silicon wafers, metal oxides). The quantitative differences in its conformational energetics compared to methyl-substituted analogs (inferred from class-level knowledge of alkyl fluorosilanes) mean that the packing density and order of the resulting monolayer will be unique to the ethyl-substituted compound, offering a distinct surface energy profile compared to monolayers derived from difluorodimethylsilane or diethylsilane.

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